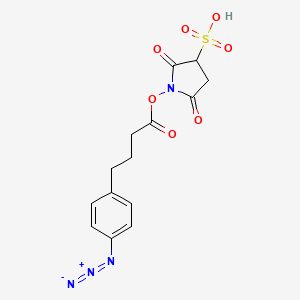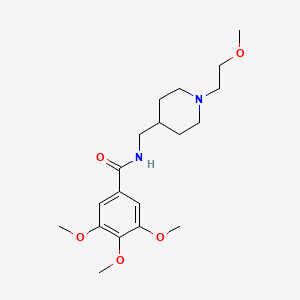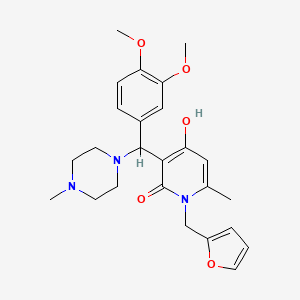![molecular formula C22H22BrN3O2S B2505736 N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-21-5](/img/structure/B2505736.png)
N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various carbothioamide derivatives has been a subject of interest due to their potential biological activities. In the papers provided, different synthetic routes have been employed to create a range of carbothioamide compounds. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Another study reported the synthesis of substituted pyrazolines and their carbothioamide derivatives by treating chalcones with hydrazine monohydrate and subsequently with thiosemicarbazide or phenylisothiocyanate . Additionally, novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized using two methods: cyclization of 1-(cyanophenyl)acetyl-4-substituted thiosemicarbazide and reaction of cyanophenyl acetic acid hydrazide with isothiocyanate .
Molecular Structure Analysis
The molecular structures of the synthesized carbothioamide compounds were characterized using various spectroscopic methods. Techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses were employed to confirm the structures . Advanced spectroscopic methods like DEPT, COSY, and HSQC spectroscopy were also utilized for detailed structural elucidation . In some cases, X-ray diffraction analysis provided further confirmation of the molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of carbothioamide derivatives are typically cyclization and substitution reactions. The cyclization reactions are crucial for the formation of the pyrazole ring, which is a common structural motif in these compounds. The substitution reactions, particularly with thiosemicarbazide or isothiocyanate, introduce the carbothioamide functionality . These reactions are often carried out under specific conditions, such as in the presence of a base or under ultrasonic irradiation, to achieve the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbothioamide derivatives are influenced by their molecular structure. The presence of different substituents on the aromatic rings and the pyrazole core can affect properties such as solubility, melting point, and reactivity. The electron-withdrawing or electron-donating nature of these substituents can also impact the compound's biological activity. For example, the presence of an electron-withdrawing chlorine atom was found to enhance antidepressant activity in one of the synthesized compounds . The compounds' ability to cross the blood-brain barrier and their human oral absorption were predicted in silico, which is essential for their potential use as medications .
Biological Activity Analysis
The synthesized carbothioamide derivatives have been evaluated for various biological activities. One compound, in particular, demonstrated significant antidepressant activity, reducing immobility time in both force swimming and tail suspension tests, without affecting baseline locomotion . This suggests potential therapeutic use as antidepressant medications. Other compounds in the series have shown promising antibacterial activities, indicating their potential as antimicrobial agents . Some of the synthesized compounds also exhibited significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi including Candida albicans and Aspergillus fumigates .
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
A study by Ahsan et al. (2013) explored the synthesis and evaluation of anticonvulsant activity in a series of pyrazole derivatives, including compounds similar in structure to the one . The research found significant activity in some synthesized compounds, demonstrating the potential of such chemical structures in medical applications.
Structural Studies and Synthesis Techniques
Research on the structural study of triazole derivatives by Artime et al. (2018) provides insights into the synthesis techniques and molecular structures of compounds related to the one . This research can guide further exploration of its potential uses in scientific research.
Antimicrobial and Antioxidant Properties
In a study conducted by Gad-Elkareem et al. (2011), new derivatives of ethyl nicotinate and other compounds were synthesized, showing promising antimicrobial activities. This suggests the potential of similar compounds, such as the one , in developing antimicrobial agents.
Electrochemical Applications
A study by Zhao et al. (2014) focused on the synthesis of novel polymeric electrochromic materials using pyrido[4,3-b]pyrazine derivatives. This research indicates the potential application of similar compounds in electrochemical and material science fields.
Anticancer Activity
Seo et al. (2019) conducted research on a pyrrolo[1,2-a]pyrazine core, which is structurally similar to the compound . Their study Seo et al. (2019) found that certain derivatives exhibited potent anticancer activity, suggesting possible applications of the compound in cancer research.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2S/c1-27-17-8-9-20(28-2)18(14-17)21-19-7-4-10-25(19)11-12-26(21)22(29)24-16-6-3-5-15(23)13-16/h3-10,13-14,21H,11-12H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNPZICNGWHLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2505659.png)

![N-allyl-N-[(5-bromothien-2-yl)methyl]-2-chloroacetamide](/img/structure/B2505661.png)
![7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2505662.png)
![{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2505664.png)


![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2505672.png)
![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)

